molecular formula C8H7BF4O3 B6594638 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid CAS No. 1254118-45-0

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid

Cat. No.: B6594638
CAS No.: 1254118-45-0
M. Wt: 237.95 g/mol
InChI Key: OKKRVUWOVACPCA-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid is a chemical compound with the molecular formula C8H7BF4O3 and a molecular weight of 237.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a tetrafluoroethoxy group. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

The primary target of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

This makes it a valuable reagent in the Suzuki–Miyaura coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid are influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and tolerant of various functional groups . The compound is also relatively stable and environmentally benign .

Preparation Methods

The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid typically involves the reaction of 4-bromo-1,1,2,2-tetrafluoroethoxybenzene with a boronic acid derivative under specific conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid include:

The uniqueness of this compound lies in its boronic acid functionality, which allows it to participate in specific reactions such as Suzuki-Miyaura cross-coupling, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[4-(1,1,2,2-tetrafluoroethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-7(11)8(12,13)16-6-3-1-5(2-4-6)9(14)15/h1-4,7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKRVUWOVACPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(C(F)F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223294
Record name B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254118-45-0
Record name B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254118-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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